
2-(トリフルオロメチル)ピリジン
概要
説明
2-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It consists of a pyridine ring substituted with a trifluoromethyl group at the second position. This compound is notable for its unique chemical properties, which are largely attributed to the presence of the trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, lipophilicity, and bioavailability, making 2-(Trifluoromethyl)pyridine a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
作用機序
Target of Action
2-(Trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The mode of action of 2-(Trifluoromethyl)pyridine is primarily through its interaction with its targets. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-(Trifluoromethyl)pyridine are primarily related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction affects the formation of new carbon-carbon bonds, influencing downstream effects in the biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound are thought to influence its biological activities .
Result of Action
The result of the action of 2-(Trifluoromethyl)pyridine is seen in its applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
The action environment of 2-(Trifluoromethyl)pyridine can influence its action, efficacy, and stability. Additionally, the compound’s synthesis often involves reactions that need to be performed under specific conditions .
生化学分析
Biochemical Properties
2-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets . For instance, 2-(Trifluoromethyl)pyridine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .
Cellular Effects
2-(Trifluoromethyl)pyridine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with key signaling pathways that regulate cell proliferation and apoptosis . Additionally, 2-(Trifluoromethyl)pyridine can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethyl)pyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to the active sites of enzymes, blocking their activity and preventing the catalysis of biochemical reactions . This binding often involves interactions between the trifluoromethyl group and amino acid residues in the enzyme’s active site . Additionally, 2-(Trifluoromethyl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)pyridine can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its long-term activity . Studies have shown that 2-(Trifluoromethyl)pyridine can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)pyridine vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . At high doses, 2-(Trifluoromethyl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
2-(Trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical reactions . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites . For example, 2-(Trifluoromethyl)pyridine derivatives have been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors, such as NADH and ATP, influencing energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Transporters, such as ABC transporters, can mediate the uptake and efflux of 2-(Trifluoromethyl)pyridine, affecting its intracellular concentration and localization . Binding proteins can also influence the compound’s distribution by sequestering it in specific cellular regions .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)pyridine can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(Trifluoromethyl)pyridine can accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
準備方法
The synthesis of 2-(Trifluoromethyl)pyridine can be achieved through several methods:
Direct Fluorination: One common method involves the direct fluorination of 2-methylpyridine using elemental fluorine or a fluorinating agent such as cobalt trifluoride.
Trichloromethyl-Pyridine Route: Another method involves the exchange of chlorine atoms with fluorine atoms in trichloromethyl-pyridine.
Building-Block Method: This method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block.
化学反応の分析
2-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxide derivatives or reduced to yield partially or fully hydrogenated products.
類似化合物との比較
2-(Trifluoromethyl)pyridine can be compared to other trifluoromethyl-substituted pyridines and related compounds:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used in the synthesis of crop-protection products and exhibits similar chemical properties but with additional chlorine atoms that can influence its reactivity and application.
4-(Trifluoromethyl)pyridine: This isomer has the trifluoromethyl group at the fourth position, which can lead to different reactivity patterns and applications in material science and pharmaceuticals.
Trifluoromethylbenzene: While not a pyridine, this compound shares the trifluoromethyl group and is used in similar applications, though it lacks the nitrogen atom that imparts additional chemical properties to pyridine derivatives.
特性
IUPAC Name |
2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQECRSCHYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190268 | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-48-9 | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(Trifluoromethyl)pyridine?
A1: 2-(Trifluoromethyl)pyridine has the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. Spectroscopically, it exhibits characteristic peaks in 1H NMR, 13C NMR, and its microwave spectrum has been extensively studied. []
Q2: How does the trifluoromethyl group influence the structure of 2-(Trifluoromethyl)pyridine?
A2: Microwave spectroscopy and computational studies reveal that the trifluoromethyl group in 2-(Trifluoromethyl)pyridine leads to a Cs symmetry with a planar moment of inertia (Pcc) of 44.46 uÅ2. This substitution significantly impacts the electron distribution, as evidenced by the molecular electrostatic surface potential calculations. []
Q3: What are some efficient synthetic routes to access 2-(Trifluoromethyl)pyridine derivatives?
A3: Several synthetic strategies have been developed:
- High-temperature reaction: Reacting trifluoroacetonitrile and butadiene at high temperatures (475 °C) yields 2-(Trifluoromethyl)pyridine. []
- Organometallic reagents: Reacting 2-halopyridines, preferably the iodide, with trifluoromethyl organometallic reagents like CF3-Cu or generating difluorocarbene in the presence of Cu(I) can lead to the desired product. []
- (Trifluoromethyl)trimethylsilane: A convenient method utilizes (trifluoromethyl)trimethylsilane with CuI and potassium fluoride to displace iodide in 2-iodopyridines. []
- Multicomponent Kröhnke reaction: A recent approach involves reacting chalcones with 1-(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide and ammonium acetate to afford various 2‐(trifluoromethyl)pyridines. []
Q4: How does the presence of the trifluoromethyl group affect the reactivity of the pyridine ring in 2-(Trifluoromethyl)pyridine?
A4: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring:
- Regioselective Metalation: Depending on the base and reaction conditions, selective lithiation and subsequent functionalization can be achieved at different positions of the pyridine ring. For instance, 2-(Trifluoromethyl)pyridine can be selectively carboxylated at either the 3- or 6-position. []
- Nucleophilic Addition: 3-(Trifluoromethyl)pyridine, unlike its 2-substituted counterpart, primarily undergoes nucleophilic addition followed by decomposition. []
Q5: Can 2-(Trifluoromethyl)pyridine be used as a building block for more complex heterocycles?
A5: Yes, 2-(Trifluoromethyl)pyridine serves as a valuable building block in heterocycle synthesis. For example, it can be transformed into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, which are of interest for medicinal chemistry. [, ] Additionally, it can be used in the synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines. [, ]
Q6: Are there any reported biological activities associated with 2-(Trifluoromethyl)pyridine derivatives?
A6: Yes, certain derivatives of 2-(Trifluoromethyl)pyridine have shown promising biological activities:
- COMT Inhibitors: Derivatives like 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide are recognized COMT inhibitors. []
- PqsR Inverse Agonists: Studies have explored 2-(Trifluoromethyl)pyridines as potential virulence-attenuating inverse agonists targeting PqsR. []
Q7: Has 2-(Trifluoromethyl)pyridine been used in the synthesis of drug candidates?
A7: Yes, 2-(Trifluoromethyl)nicotinic acid derivatives, accessible from simpler fluorinated precursors, serve as key intermediates in the synthesis of novel drug candidates, particularly COMT inhibitors. []
Q8: Is 2-(Trifluoromethyl)pyridine toxic?
A8: While commercially available, 2-(Trifluoromethyl)pyridine should be handled with caution. It is hygroscopic, malodorous, and air-sensitive. [] Moreover, a case study reported that inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, led to severe toxicity including methemoglobinemia and toxic encephalopathy. [] This highlights the potential health risks associated with exposure to this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
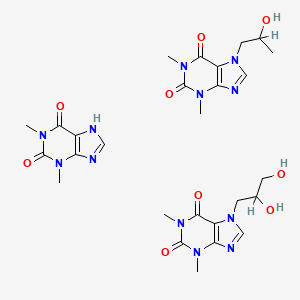
![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)
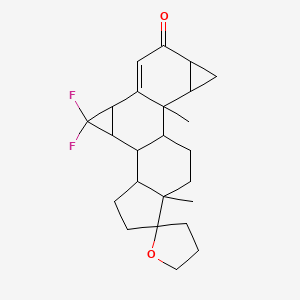


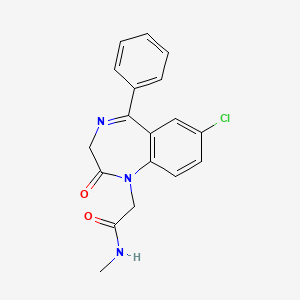
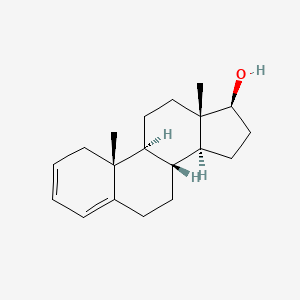
![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)

![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)
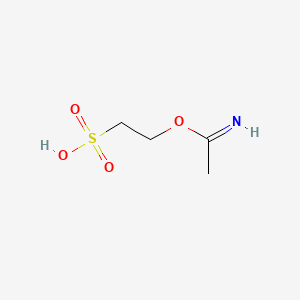
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)


